N-(2-(3-allylureido)phenyl)-2-chlorobenzamide
Description
N-(2-(3-Allylureido)phenyl)-2-chlorobenzamide is a synthetic benzamide derivative characterized by a 2-chlorobenzamide core linked to a phenyl group substituted with a 3-allylureido moiety. This compound is of interest due to its structural features, which combine a halogenated aromatic system with a ureido-allyl side chain.
Properties
IUPAC Name |
2-chloro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHAMWQBULEKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-allylureido)phenyl)-2-chlorobenzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminophenylurea to yield N-(2-(3-ureido)phenyl)-2-chlorobenzamide. Finally, the allylation of the ureido group is achieved using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-allylureido)phenyl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemical and Synthetic Applications
Building Block for Complex Molecules
N-(2-(3-allylureido)phenyl)-2-chlorobenzamide is utilized as a precursor in the synthesis of more complex organic compounds. Its structural features enable chemists to modify it further, leading to the creation of novel compounds with desired properties. This compound can be involved in reactions such as oxidation, reduction, and substitution, facilitating the development of various derivatives that may exhibit unique chemical behaviors.
Reagent in Organic Synthesis
As a reagent, this compound plays a crucial role in organic synthesis processes. It can be employed in reactions that form new carbon-carbon bonds or introduce functional groups into existing structures, making it invaluable for researchers developing new materials or pharmaceuticals.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents . The compound's ability to inhibit bacterial growth could be linked to its structural characteristics that interact with microbial cellular mechanisms.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. This inhibition could be due to its action on protein kinases or other molecular targets involved in cancer progression . The presence of the allylureido group may enhance its biological activity by improving binding affinity to these targets.
Pharmaceutical Development
Therapeutic Potential
this compound is being explored as a lead compound for drug development. Its potential therapeutic effects include anti-inflammatory and immunomodulatory activities, making it a candidate for treating autoimmune diseases and inflammatory conditions . The compound's ability to modulate cytokine activity positions it as a promising agent in the pharmaceutical industry.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzamide compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that pointed to the importance of the allyl group in enhancing efficacy against resistant strains .
Case Study 2: Anticancer Mechanisms
In vitro experiments have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. These findings suggest that the compound may serve as a basis for developing targeted cancer therapies aimed at specific tumor types .
Mechanism of Action
The mechanism of action of N-(2-(3-allylureido)phenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of protein kinases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Derivatives
The 2-chlorobenzamide scaffold is common in several compounds with varying substituents. Key comparisons include:
Key Observations :
- Substituent Effects on Melting Points: The carbamothioyl-imidazolidinone derivative (222–224°C) has a higher melting point than the hydroxyl-substituted analog (159.2–161.3°C) , likely due to stronger intermolecular hydrogen bonding from the thiourea and imidazolidinone groups.
- Spectral Signatures : The NH and OH protons in hydroxyl/ureido derivatives appear as broad singlets in 1H NMR (e.g., δ 10.29 and 9.34 ppm in ), while carbamothioyl groups show distinct IR absorptions for C=S (~1200 cm⁻¹) and C=O (~1650 cm⁻¹) .
Impact of Allyl and Ureido Groups
Comparisons include:
- N-[2-(Allyloxy)phenyl]-3-chlorobenzamide : The allyloxy group enhances lipophilicity (MW 287.74) but may reduce crystallinity compared to carbamothioyl derivatives.
- Ureido vs. Thioureido Groups : Ureido moieties (NHCONH2) typically exhibit stronger hydrogen bonding than thioureido (NHCSNH2) groups, affecting solubility and aggregation.
Structural and Crystallographic Insights
Studies on substituted amides (e.g., N-(phenyl)-2-chlorobenzamide) reveal:
- Bond Length Variations : The C(S)-C(O) bond length in thiourea derivatives is influenced by substituents, while the 2-chlorobenzamide core remains relatively rigid .
- Crystallographic Trends : Side-chain substitutions (e.g., allyl, benzyl) can lead to distinct crystal packing modes. For example, N-(phenyl)-2-chlorobenzamide adopts a tetragonal lattice (P4₃ space group) with a = 8.795 Å, c = 15.115 Å .
Biological Activity
N-(2-(3-allylureido)phenyl)-2-chlorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 250.71 g/mol
- Functional Groups : Ureido group, chlorobenzamide structure
The presence of the chloro group is significant for enhancing lipophilicity, which is crucial for the compound's ability to penetrate biological membranes and interact with cellular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various chloroacetamides, including derivatives similar to this compound.
Antibacterial Efficacy
A study evaluating a series of N-substituted phenyl-2-chloroacetamides found that compounds with similar structures exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The results indicated:
- Effective Against :
- Staphylococcus aureus (including MRSA)
- Candida albicans
- Less Effective Against :
- Escherichia coli
These findings suggest that structural modifications, such as the introduction of the allylureido group, could enhance the antibacterial activity of this compound .
The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The lipophilicity conferred by the chloro group facilitates membrane penetration, allowing for effective interaction with intracellular targets.
Anticancer Activity
In addition to antimicrobial properties, some studies have investigated the anticancer potential of similar compounds. For instance:
- Compounds derived from chloroacetamides demonstrated selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells.
- The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring could enhance anticancer activity .
Case Studies
-
Study on Antimicrobial Activity :
- A series of fourteen N-substituted phenyl-2-chloroacetamides were synthesized and tested.
- Results showed significant activity against S. aureus, with some compounds exhibiting submicromolar concentrations effective against MRSA.
-
Cytotoxicity Assessment :
- Evaluation of cytotoxic effects on primary mammalian cell lines revealed that certain derivatives had minimal impact on cell viability while effectively inhibiting cancer cell proliferation.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Yes | No | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Yes | Yes | Moderate |
| This compound | TBD | TBD | TBD |
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Compound Name | IC50 (µM) on Cancer Cells | IC50 (µM) on Normal Cells |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | 20 | 100 |
| N-(3-bromophenyl)-2-chloroacetamide | 15 | 90 |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
